N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-5-10-19-17-11-13(2)21-18-15(12-20-22(17)18)14-8-6-7-9-16(14)23-3/h6-9,11-12,19H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFIBQJYDXXNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been associated with various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant research findings.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. The compound's structure can be modified through various substituents on the pyrazolo[1,5-a]pyrimidine scaffold to enhance its biological activity.
Table 1: Common Synthetic Routes for Pyrazolo[1,5-a]pyrimidine Derivatives
| Synthetic Route | Key Reagents | Yield (%) |
|---|---|---|
| Route A | 5-Amino-3-methylpyrazole + diethyl malonate | 89% |
| Route B | 3-Methyl-2-pyrazolone + substituted phenyl amines | 76% |
| Route C | Pyrazole derivatives via Buchwald-Hartwig coupling | 61% |
Biological Activity
This compound has demonstrated a range of biological activities in various studies:
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit potent anticancer properties. For instance, a related compound showed IC50 values in the low nanomolar range against cancer cell lines such as MCF-7 and A549. These compounds were found to induce apoptosis and inhibit cell migration by affecting the cell cycle progression.
Case Study: MCF-7 Cell Line
- Compound: this compound
- Effect: Induced apoptosis and cell cycle arrest
- Mechanism: Increased pre-G1 phase cell population from 1.79% (control) to 36.06% (treatment) .
Antimicrobial Activity
Certain derivatives of pyrazolo[1,5-a]pyrimidine have shown effectiveness against Mycobacterium tuberculosis (M.tb). A study highlighted that specific analogs exhibited significant in vitro growth inhibition of M.tb, making them potential candidates for tuberculosis treatment .
Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrimidines have also been investigated for their anti-inflammatory properties. Compounds have been reported to inhibit key inflammatory pathways and reduce cytokine production in vitro.
Comparison with Similar Compounds
Key Observations :
Antimycobacterial Activity
Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and 5-aryl substituents show potent inhibition of Mycobacterium tuberculosis (M. tb) growth (MIC: 0.1–1.6 µM) .
Antimalarial and Antiviral Potential
- Triazolopyrimidine analogs (e.g., compound 7 in ) inhibit Plasmodium falciparum dihydroorate dehydrogenase (pfDHOD) with docking scores up to -31.37 kcal/mol .
- Pyrazolo[1,5-a]pyrimidines with 3-heteroaryl substituents exhibit antiviral activity against tobacco mosaic virus (TMV) .
Research Findings and Data Tables
Table 2: Physicochemical and ADME Properties
*Predicted using QikProp (Schrödinger).
Q & A
Q. How can the synthesis of N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine be optimized for reproducibility and yield?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving cyclization and functionalization. Key steps include:
- Cyclization : React precursors (e.g., pyrazole derivatives) under reflux conditions (60°C, 2–24 hours) with monitoring via TLC for completion .
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or prep-HPLC to isolate the product. Ethyl acetate extraction, brine washing, and drying over Na₂SO₄ are critical for impurity removal .
- Yield Optimization : Adjust reaction time, temperature, and stoichiometry. For example, Suzuki coupling with arylboronic acids (e.g., 2-methoxyphenyl) can enhance regioselectivity .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.6 ppm, methoxyphenyl aromatic protons at δ 6.8–7.4 ppm) .
- HRMS : Validate molecular weight (e.g., calculated for C₂₁H₂₅N₅O: 387.20 g/mol).
- LCMS : Assess purity (>95% by UV detection at 254 nm) .
- Elemental Analysis : Match experimental vs. theoretical C, H, N percentages (e.g., C 69.15%, H 5.22%, N 20.16%) .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., CDK9 inhibition at IC₅₀ < 100 nM) to assess antiproliferative effects .
- Antimycobacterial Activity : Conduct microplate Alamar Blue assays against M. tuberculosis H37Rv (MIC ≤ 1 µg/mL) .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing EC₅₀ values to controls like doxorubicin .
Advanced Research Questions
Q. How do structural modifications at the 3-(2-methoxyphenyl) and 5-methyl positions influence target selectivity and potency?
- Methodological Answer :
- SAR Studies : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance mycobacterial ATP synthase inhibition (MIC improvement by 10-fold) .
- 5-Substituents : Compare methyl vs. trifluoromethyl groups. The latter increases lipophilicity (LogP from 3.68 to 4.2), improving blood-brain barrier penetration for neuropharmacological studies .
- Data Table :
| Substituent (Position) | Biological Activity (IC₅₀) | Selectivity (vs. hERG) |
|---|---|---|
| 3-(2-MeOPh), 5-Me | 85 nM (CDK9) | >100-fold |
| 3-(4-FPh), 5-CF₃ | 22 nM (M.tb) | >50-fold |
Q. How can contradictory data on hERG channel inhibition be resolved during lead optimization?
- Methodological Answer :
- Patch-Clamp Assays : Measure hERG current inhibition at 10 µM; compounds with <50% inhibition at this concentration are prioritized .
- Computational Modeling : Use Schrödinger’s QikProp to predict hERG binding (e.g., reduce basicity of the N-butyl group to lower cation-π interactions) .
- Structural Alternatives : Replace the pyridylmethylamine side chain with morpholine to reduce hERG liability while maintaining potency .
Q. What strategies improve metabolic stability in mouse/human liver microsomes for in vivo studies?
- Methodological Answer :
- Microsomal Incubations : Incubate the compound (1 µM) with NADPH-fortified liver microsomes (37°C, 60 min). Monitor degradation via LCMS; aim for t₁/₂ > 30 min .
- Structural Tweaks : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the primary amine as a pivaloyloxymethyl carbamate to enhance oral bioavailability .
Q. How can in vivo efficacy be evaluated in rodent models of tuberculosis or cancer?
- Methodological Answer :
- TB Mouse Model : Administer 10 mg/kg orally BID for 28 days; measure lung CFU reduction vs. untreated controls. Compounds with >1 log₁₀ CFU drop are promising .
- Xenograft Models : Implant A549 cells subcutaneously in nude mice. Treat with 25 mg/kg IV daily; tumor volume inhibition >50% indicates efficacy .
- Pharmacokinetics : Collect plasma at 0.5, 2, 6, 24 hours post-dose. Target AUC₀–24 > 5000 ng·h/mL and Cₘₐₓ > 1 µM .
Data Contradiction Analysis
Q. Why do some analogs show potent enzyme inhibition but poor cellular activity?
- Methodological Answer :
- Membrane Permeability : Measure PAMPA-BBB or Caco-2 permeability. Low permeability (<5 × 10⁻⁶ cm/s) suggests poor cellular uptake despite target affinity .
- Efflux Pumps : Test in MDCK-MDR1 cells. A efflux ratio >3 indicates P-gp-mediated resistance; co-administer verapamil to confirm .
- Protein Binding : Use equilibrium dialysis to assess plasma protein binding (>95% binding reduces free drug concentration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
